DES(2-methylbutanoyl)pravastatin

Pharmaceutical impurity profiling HMG-CoA reductase inhibitor structure-activity relationship Pharmacopoeial reference standard characterization

DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0), also designated as Pravastatin EP Impurity F or Des(2-methylbutyryl) Pravastatin, is a structurally defined hydrolytic derivative of pravastatin that lacks the (S)-2-methylbutanoyl ester side chain at the C-8 position of the hexahydronaphthalene ring system. With molecular formula C18H28O6 and molecular weight 340.41 g/mol, this tetrahydroxy heptanoic acid is officially listed as Impurity F in the European Pharmacopoeia (EP) monograph for pravastatin sodium and is supplied with comprehensive characterization data including HPLC chromatograms, MS spectra, and ¹H/¹³C NMR assignments to support analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C18H28O6
Molecular Weight 340.4 g/mol
CAS No. 151006-03-0
Cat. No. B118021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDES(2-methylbutanoyl)pravastatin
CAS151006-03-0
Synonyms[1S-[1α(βS*,δS*),2α,6α,8β,8aα]]- 1,2,6,7,8,8a-Hexahydro-β,δ,6,8-tetrahydroxy-2-_x000B_methyl-1-naphthaleneheptanoic Acid; 
Molecular FormulaC18H28O6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O
InChIInChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1
InChIKeyZDADMCPDUNEBIX-CGDZNSRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0): Certified Pharmacopoeial Impurity Standard for Pravastatin Analytical Development and Regulatory Submission


DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0), also designated as Pravastatin EP Impurity F or Des(2-methylbutyryl) Pravastatin, is a structurally defined hydrolytic derivative of pravastatin that lacks the (S)-2-methylbutanoyl ester side chain at the C-8 position of the hexahydronaphthalene ring system . With molecular formula C18H28O6 and molecular weight 340.41 g/mol, this tetrahydroxy heptanoic acid is officially listed as Impurity F in the European Pharmacopoeia (EP) monograph for pravastatin sodium and is supplied with comprehensive characterization data including HPLC chromatograms, MS spectra, and ¹H/¹³C NMR assignments to support analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions [1]. The compound is available in both free acid form (CAS 151006-03-0) and sodium salt form (CAS 151061-28-8), with typical purity specifications exceeding 95% as verified by HPLC analysis .

Why DES(2-methylbutanoyl)pravastatin Cannot Be Replaced by Other Pravastatin Impurity Standards in Regulated Analytical Workflows


Pravastatin impurities represent a structurally heterogeneous family of compounds arising from fermentation byproducts (e.g., 6-epi-pravastatin, 3″-hydroxypravastatin), hydrolytic degradation (des-ester impurities), oxidative modifications, and lactonization products, each possessing distinct chromatographic behavior, UV absorption characteristics, and mass spectrometric signatures [1]. The European Pharmacopoeia assigns specific relative retention times and acceptance criteria to each named impurity: for instance, under BP 2025 chromatographic conditions with pravastatin retention time of approximately 21 minutes, Impurity F elutes at a relative retention of approximately 0.1, whereas Impurity A (6-epi-pravastatin) elutes at approximately 0.6 [2]. Generic substitution of one impurity standard for another—even within the same pharmacopoeial monograph—introduces the risk of misidentification of unknown peaks, failure of system suitability criteria, and non-compliance with regulatory reporting thresholds that mandate identification of any impurity exceeding 0.1% and qualification of those exceeding 0.15% [3]. Furthermore, DES(2-methylbutanoyl)pravastatin is structurally incapable of inhibiting HMG-CoA reductase because it lacks the 2-methylbutyrate ester side chain essential for competitive binding to the enzyme's active site, a feature that fundamentally distinguishes it from biologically active pravastatin and its pharmacologically active impurities [4].

Product-Specific Quantitative Evidence: DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0) Technical Differentiation Data


Structural Confirmation: Absence of the Pharmacophoric 2-Methylbutyrate Ester Distinguishes DES(2-methylbutanoyl)pravastatin from Pravastatin

DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0) is the product of formal hydrolytic removal of the (S)-2-methylbutanoyl ester side chain from pravastatin. Pravastatin (CAS 81093-37-0, C23H36O7, MW 424.53 g/mol) contains the (S)-2-methylbutyrate ester at the C-8 hydroxyl position of the hexahydronaphthalene core, which is the essential pharmacophoric feature for competitive HMG-CoA reductase inhibition [1]. DES(2-methylbutanoyl)pravastatin (C18H28O6, MW 340.41 g/mol) has lost this ester moiety, resulting in a molecular weight reduction of 84.12 g/mol (corresponding to C5H8O elimination) and the presence of an additional free hydroxyl group at C-8 . This structural difference is confirmed by high-resolution mass spectrometry (HRMS) with monoisotopic mass 340.188589 Da for the des-ester compound versus 424.2461 Da for pravastatin [2]. The ¹H and ¹³C NMR spectra of pravastatin derivatives have been fully assigned in the literature, enabling unambiguous structural verification of the des-ester impurity by the absence of the 2-methylbutyrate carbonyl signal at approximately 173 ppm in ¹³C NMR and the corresponding methyl doublet and quartet in the ¹H NMR spectrum [3].

Pharmaceutical impurity profiling HMG-CoA reductase inhibitor structure-activity relationship Pharmacopoeial reference standard characterization

HPLC Relative Retention Time Differentiation: BP 2025 Assigns Impurity F (RRt ~0.1) Versus Impurity A (RRt ~0.6) and Pravastatin (RRt 1.0)

The British Pharmacopoeia 2025 pravastatin sodium monograph specifies relative retention times (RRt) with reference to pravastatin (retention time = about 21 minutes) for all named impurities. Under these compendial conditions, Impurity F (DES(2-methylbutanoyl)pravastatin) elutes at a relative retention of approximately 0.1, making it the earliest-eluting named impurity in the monograph [1]. This is in stark contrast to Impurity A (6-epi-pravastatin), which elutes at RRt approximately 0.6, and pravastatin itself at RRt 1.0. The resolution requirement between pravastatin and pravastatin related compound B (which co-elutes with or is identical to Impurity A in USP nomenclature) is not less than 3.0 [2]. Impurity F's very early elution position (RRt 0.1) under reversed-phase C18 conditions is consistent with its increased polarity due to the additional free hydroxyl group resulting from loss of the hydrophobic 2-methylbutyrate ester. Impurity D (RRt 1.9) and Impurity C (RRt 2.1) elute significantly later, reflecting their more hydrophobic character [1]. USP 2025 also defines relative retention times for related compounds, with pravastatin related compound B (corresponding approximately to EP Impurity A) at RRt 0.7 [2].

Pharmaceutical HPLC method validation British Pharmacopoeia impurity profiling Pravastatin sodium quality control

Synthetic Intermediate Utility: DES(2-methylbutanoyl)pravastatin as a Key Building Block in Statin Derivatization and Process Chemistry

The des-esterification of pravastatin's 2-methylbutyrate side chain to yield the des-ester intermediate (i.e., DES(2-methylbutanoyl)pravastatin) is a well-established synthetic step in statin analog production. U.S. Patent 4,444,784 and related process chemistry patents describe the deesterification of the 2-methylbutyrate side chain of lovastatin and its analogs, protection of the 4-hydroxy group, reesterification with alternative acyl groups (e.g., 2,2-dimethylbutyric acid to afford simvastatin), and deprotection steps [1]. This synthetic sequence explicitly involves the des-ester intermediate as the platform for subsequent re-acylation with different carboxylic acids to generate analogs with altered hydrophobic side chains. The pravastatin-specific des-ester compound (CAS 151006-03-0) therefore represents the common hydrolytic intermediate in the semi-synthetic pathway from pravastatin to pravastatin analogs and derivatives. In contrast, pravastatin lactone (the ring-closed δ-lactone form) and 3α-hydroxy pravastatin (a ring-hydroxylated metabolite) are distinct structural entities formed through different chemical or metabolic pathways (acid-catalyzed lactonization in the stomach or CYP450-mediated hydroxylation, respectively) [2].

Statin semi-synthesis Simvastatin process chemistry Pravastatin analog development

Biological Inactivity Verification: Loss of HMG-CoA Reductase Inhibitory Function Distinguishes DES(2-methylbutanoyl)pravastatin from Pravastatin

Pravastatin (CS-514) is a competitive HMG-CoA reductase inhibitor with a reported IC50 of 5.6 μM for sterol synthesis inhibition in cellular assays . The inhibitory activity is entirely dependent on the presence of the (S)-2-methylbutyrate ester side chain, which mimics the HMG moiety of the natural substrate HMG-CoA and occupies the enzyme's active site. DES(2-methylbutanoyl)pravastatin lacks this essential ester pharmacophore, having instead a free hydroxyl group at the C-8 position. Based on the established SAR of the statin class, wherein removal or modification of the 8-acyl side chain abolishes HMG-CoA reductase inhibitory activity, DES(2-methylbutanoyl)pravastatin is predicted to be biologically inactive as an HMG-CoA reductase inhibitor. This inference is supported by the patent literature, which states that products possessing a 2,2-dimethylbutyrate side chain (simvastatin) exhibit enhanced activity relative to the 2-methylbutyrate-bearing compounds, while complete removal of the side chain would eliminate activity [1]. In the context of pharmaceutical development, this biological inactivity means DES(2-methylbutanoyl)pravastatin is classified solely as a process-related impurity with no expected therapeutic or toxicological activity, qualifying it under ICH Q3A guidelines for impurity qualification at levels up to the identification threshold of 0.1% (or qualification threshold of 0.15%) without the need for additional toxicological studies [2].

HMG-CoA reductase inhibition assay Statin structure-activity relationship Pharmacological impurity qualification

Fermentation Process Origin: DES(2-methylbutanoyl)pravastatin as a Hydrolytic Degradation Product Distinguishable from Fermentation-Derived Epimers

Pravastatin is produced via a two-step fermentation process: initially, mevastatin (compactin) is produced by Penicillium citrinum or related fungal species, followed by regio- and stereoselective hydroxylation at the C-6 position of the hexahydronaphthalene ring by Streptomyces carbophilus to yield pravastatin [1]. The main impurities arising from this fermentation process are mevastatin (unconverted starting material) and 6-epi-pravastatin (the C-6 epimer of pravastatin formed by imperfect stereoselectivity of the hydroxylation step). In contrast, DES(2-methylbutanoyl)pravastatin (Impurity F) is primarily a hydrolytic degradation product formed by chemical or enzymatic ester hydrolysis of the 2-methylbutyrate side chain, rather than a direct fermentation byproduct [2]. This distinction in origin has practical implications for process control: elevated levels of Impurity F indicate hydrolytic stress conditions (exposure to aqueous acidic or basic conditions, or esterase activity) during downstream processing, storage, or formulation, rather than incomplete fermentation or purification. Dedicated impurity reference standards are required for each impurity class (fermentation-derived epimers vs. hydrolytic degradants) because their control strategies differ: epimer levels are controlled by fermentation conditions and chromatographic purification, while des-ester impurity levels are controlled by pH, temperature, and moisture management during processing and storage [3].

Pravastatin fermentation process Streptomyces carbophilus biotransformation Impurity origin and control strategy

Optimal Procurement and Application Scenarios for DES(2-methylbutanoyl)pravastatin (CAS 151006-03-0)


Pharmacopoeial Compliance: Use as EP Impurity F Reference Standard for HPLC System Suitability and Impurity Quantification

DES(2-methylbutanoyl)pravastatin is the definitive reference standard for Impurity F identification and quantification in pravastatin sodium drug substance and finished dosage form analysis per the European Pharmacopoeia monograph. Under BP 2025 chromatographic conditions, this impurity elutes with a relative retention time of approximately 0.1 versus pravastatin (approximately 21 minutes) [1]. Analytical laboratories conducting ANDA submissions or commercial batch release testing must use this specific impurity standard—rather than other pravastatin-related compounds—to ensure correct peak assignment in the earliest portion of the chromatogram, where Impurity F is resolved from Impurity B (RRt ~0.2) and other early-eluting species. The standard should be used to prepare system suitability solutions at concentrations corresponding to the reporting threshold (0.05%), identification threshold (0.1%), and qualification threshold (0.15%) to verify linearity, precision, and limit of quantitation (LOQ) for the impurity method [2].

Degradation Pathway Elucidation: Forced Degradation Studies Distinguishing Hydrolytic from Oxidative Degradation Routes

DES(2-methylbutanoyl)pravastatin serves as the primary marker for hydrolytic degradation of pravastatin in forced degradation studies conducted under ICH Q1A(R2) guidelines. When pravastatin drug substance or formulated product is subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), or neutral hydrolytic stress conditions, the 2-methylbutyrate ester undergoes hydrolysis to generate Impurity F. The statin class is known to be highly susceptible to hydrolytic degradation, with the order of sensitivity reported as: oxidative > neutral hydrolysis > basic hydrolysis [3]. By employing the DES(2-methylbutanoyl)pravastatin reference standard, degradation scientists can accurately quantify the extent of hydrolytic degradation, distinguish it from oxidative degradation products (e.g., pravastatin lactone formed under acidic conditions, or oxidation products at the hexahydronaphthalene ring), and establish mass balance in stability-indicating methods.

Statin Analog Semi-Synthesis: Direct Acylation Platform for SAR Studies and Labeled Compound Production

For medicinal chemistry laboratories engaged in pravastatin analog development, DES(2-methylbutanoyl)pravastatin provides a direct synthetic platform for introducing alternative acyl side chains at the C-8 position without the need for a preliminary deesterification step. This is particularly valuable in the synthesis of pravastatin derivatives bearing modified hydrophobic side chains (e.g., 2-methylpentanoyl, 2,2-dimethylbutyryl, or isotopically labeled acyl groups) for structure-activity relationship studies or metabolic tracing. The U.S. patent literature (U.S. Patents 4,444,784, 4,582,915, 4,820,850, and related filings) establishes the synthetic precedent for this approach, wherein the des-ester intermediate is a key branching point for analog diversification [4]. Radiolabeled pravastatin (e.g., [¹⁴C]pravastatin bearing an (S)-2-methyl-[1-¹⁴C]butanoate side chain) has been synthesized through analogous routes, further validating the utility of the des-ester intermediate [5].

Root Cause Investigation: Differentiating Hydrolytic Degradation from Process-Related Fermentation Impurities in OOS Events

When an out-of-specification (OOS) result is observed for total impurities or unspecified impurity levels in a pravastatin batch, the use of the DES(2-methylbutanoyl)pravastatin reference standard enables rapid classification of the impurity source. Elevated levels of Impurity F (RRt ~0.1) unambiguously indicate hydrolytic degradation during downstream processing or storage, pointing to corrective actions such as tighter pH control during isolation, reduced temperature during drying, or improved moisture barrier packaging. This is fundamentally distinct from elevated Impurity A (6-epi-pravastatin, RRt ~0.6), which indicates insufficient chromatographic removal of fermentation-derived epimers and requires optimization of the purification chromatography step [1]. The characterization data provided with certified DES(2-methylbutanoyl)pravastatin reference standards—including HPLC chromatograms, MS spectra, and NMR assignments—enable definitive structural confirmation of the impurity peak, supporting the analytical investigation report required for OOS closure and regulatory notification.

Quote Request

Request a Quote for DES(2-methylbutanoyl)pravastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.